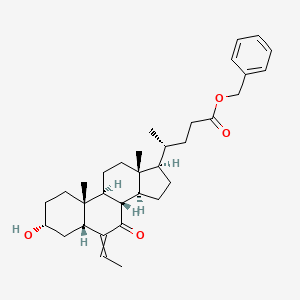
Benzyl 3-hydroxy-6-ethylidene-7-keto-5-cholan-24-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-hydroxy-6-ethylidene-7-keto-5-cholan-24-oate is a synthetic organic compound with a complex structure. It is an intermediate used in the synthesis of various bile acid derivatives, including obeticholic acid. This compound is characterized by its unique cholan-24-oate backbone, which is modified with hydroxy, ethylidene, and keto functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-hydroxy-6-ethylidene-7-keto-5-cholan-24-oate typically involves multiple steps. One common method starts with the precursor, chenodeoxycholic acid. The key steps include:
Hydrogenation: The precursor undergoes hydrogenation to reduce double bonds.
Basic Epimerization: This step involves the rearrangement of the hydroxyl group to achieve the desired stereochemistry.
Ketone Reduction: The keto group is reduced to a hydroxyl group.
Amide Hydrolysis: The amide intermediate is hydrolyzed to yield the final product.
Industrial Production Methods: Industrial production of this compound often employs a scalable four-step process to ensure high yield and purity. The process includes efficient single recrystallization for final purification, making it environmentally friendly and suitable for large-scale production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and ethylidene groups.
Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.
Substitution: The benzyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate is commonly used as an oxidizing agent.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Strong nucleophiles like iodo-ethane can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional keto or carboxyl groups.
Reduction: Reduced derivatives with additional hydroxyl groups.
Substitution: Substituted derivatives with various functional groups replacing the benzyl ester.
Aplicaciones Científicas De Investigación
Benzyl 3-hydroxy-6-ethylidene-7-keto-5-cholan-24-oate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of bile acid derivatives, which are important for studying cholesterol metabolism and liver function.
Biology: The compound is used to investigate the biological pathways involving bile acids and their receptors.
Medicine: It serves as a precursor for drugs like obeticholic acid, which is used to treat liver diseases such as primary biliary cholangitis.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Benzyl 3-hydroxy-6-ethylidene-7-keto-5-cholan-24-oate involves its conversion to active bile acid derivatives. These derivatives act as agonists for the farnesoid X receptor, a nuclear receptor involved in regulating bile acid synthesis, lipid metabolism, and glucose homeostasis. The activation of this receptor leads to various downstream effects, including the modulation of gene expression and metabolic pathways .
Comparación Con Compuestos Similares
Obeticholic Acid: A derivative with similar structure but different functional groups, used as a therapeutic agent for liver diseases.
Chenodeoxycholic Acid: The precursor for the synthesis of Benzyl 3-hydroxy-6-ethylidene-7-keto-5-cholan-24-oate.
Ursodeoxycholic Acid: Another bile acid derivative with therapeutic applications.
Uniqueness: this compound is unique due to its specific functional groups and stereochemistry, which make it a valuable intermediate for synthesizing various bile acid derivatives. Its ability to undergo multiple types of chemical reactions also adds to its versatility in research and industrial applications .
Propiedades
Fórmula molecular |
C33H46O4 |
|---|---|
Peso molecular |
506.7 g/mol |
Nombre IUPAC |
benzyl (4R)-4-[(3R,5R,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C33H46O4/c1-5-24-28-19-23(34)15-17-33(28,4)27-16-18-32(3)25(12-13-26(32)30(27)31(24)36)21(2)11-14-29(35)37-20-22-9-7-6-8-10-22/h5-10,21,23,25-28,30,34H,11-20H2,1-4H3/t21-,23-,25-,26+,27+,28+,30+,32-,33-/m1/s1 |
Clave InChI |
JKCADEBSFFPQJB-AOVRQMAQSA-N |
SMILES isomérico |
CC=C1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1=O)CC[C@@H]4[C@H](C)CCC(=O)OCC5=CC=CC=C5)C)C)O |
SMILES canónico |
CC=C1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)OCC5=CC=CC=C5)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)butyl] ethanedioate](/img/structure/B12451559.png)
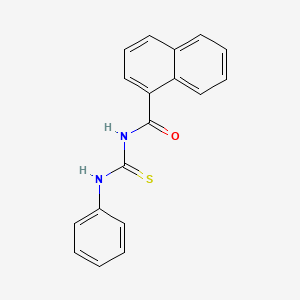
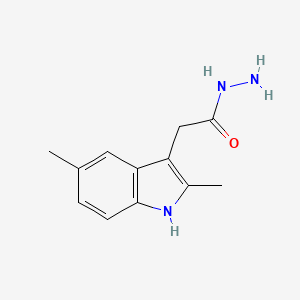
![4-({[(4-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12451588.png)
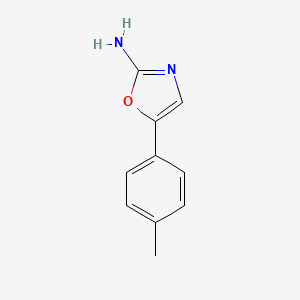

![N'-[2-(5-fluoro-2-methyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide](/img/structure/B12451604.png)

![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenoxyacetamide](/img/structure/B12451615.png)
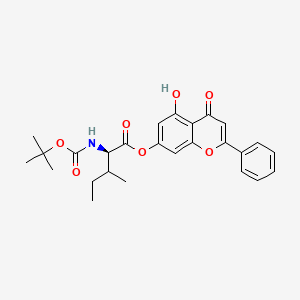
![N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)hexanamide](/img/structure/B12451624.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide](/img/structure/B12451627.png)
![5-[(4-Butoxybenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B12451631.png)
![4-Chloro-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B12451632.png)
